![molecular formula C23H20N2O3 B11809688 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes an isoxazole ring fused to a pyridine ring, with various substituents such as a phenyl group and an isopropylbenzyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of an intermediate compound, which is then subjected to cyclization to form the isoxazole ring. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles attack specific positions on the molecule, leading to the formation of new products. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, the compound is investigated for its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or receptors. Additionally, the compound’s unique structure makes it a valuable tool in the study of molecular interactions and mechanisms of action .
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. Alternatively, it may interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines. These compounds share a similar fused ring structure but differ in the specific substituents and functional groups attached to the rings. The unique substituents on this compound contribute to its distinct chemical and biological properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-phenyl-3-[(4-propan-2-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C23H20N2O3/c1-14(2)16-10-8-15(9-11-16)12-20-21-18(23(26)27)13-19(24-22(21)28-25-20)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H,26,27) |
InChI Key |
CGPKMNUIPFYZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


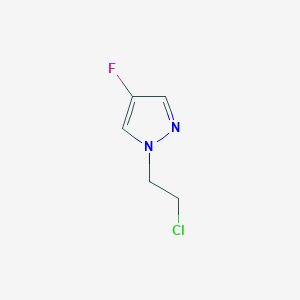
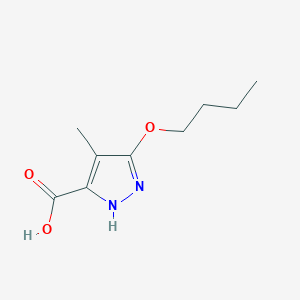
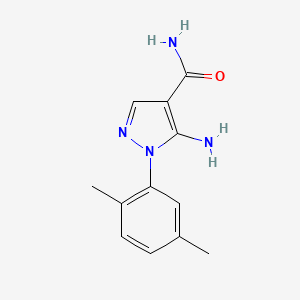



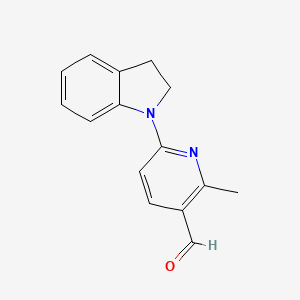


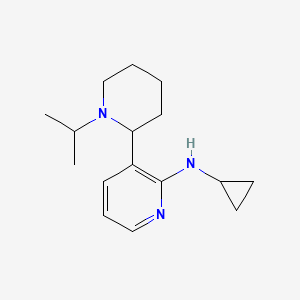

![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)


